N-(4-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-28-14-19(23(27-28)31-2)22(30)26-17-9-7-15(8-10-17)21(29)24-12-11-16-13-25-20-6-4-3-5-18(16)20/h3-10,13-14,25H,11-12H2,1-2H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJRZZPRWJWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, often referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Indole moiety : Known for its role in various biological systems and potential anticancer properties.
- Pyrazole ring : Associated with anti-inflammatory and analgesic activities.
- Carbamoyl groups : Implicated in enhancing solubility and bioavailability.
Research indicates that compound 1 may exert its effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Apoptosis Induction : Studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : The pyrazole component may contribute to reducing inflammation, which is often a precursor to cancer progression.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of compound 1 against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| HEPG2 (Liver) | 4.8 | Inhibition of proliferation |
| A549 (Lung) | 6.0 | Mitochondrial pathway activation |
| PC-3 (Prostate) | 7.5 | Anti-inflammatory activity |
Case Study 1: Anticancer Activity
In a study conducted by Zhang et al., compound 1 was tested alongside other derivatives for anticancer activity. The compound demonstrated significant inhibitory effects on the MCF-7 cell line with an IC50 value of 5.2 µM, which was lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of compound 1 in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases .
Research Findings
Various studies have been published regarding the biological activity of compound 1:
- A study highlighted its ability to inhibit the EGFR pathway, which is crucial in many cancers, with an IC50 value of 0.24 µM .
- Another research found that compound 1 exhibited synergistic effects when combined with existing chemotherapy agents, enhancing overall efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on pharmacological targets, physicochemical properties, and activity profiles.
Table 1: Key Comparative Data
*Calculated based on molecular formula.
Structural and Functional Insights
Pyrazole Core Modifications :
The target compound shares a pyrazole ring with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC50 = 0.139 nM at CB1) . However, the latter’s dichlorophenyl and pyridylmethyl substituents enhance CB1 receptor affinity, whereas the target compound’s methoxy and indole groups may favor interactions with serotoninergic or cholinergic systems .- Indole-Containing Analogues: The indole moiety in the target compound is structurally analogous to N-[3-(4-methylpiperazino)-4-methoxyphenyl]-4-[2-(1H-indole-3-yl)ethyl]piperidine-1-carboxamide (MW 475.64), which targets 5-HT1B receptors . Both compounds exploit indole’s planar aromaticity for receptor binding but differ in linker regions (piperidine vs. pyrazole).
- Enzyme Inhibition Potential: The butyrylcholinesterase complex in includes an indole-linked carboxamide derivative, suggesting the target compound may similarly inhibit cholinesterases. However, the latter’s pyrazole group could reduce steric hindrance compared to bulkier tetrahydroacridine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
